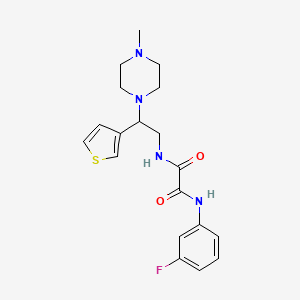
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic building blocks such as piperazine derivatives and chloroacetate, often employing microwave irradiation to improve yields . The synthesis of the compound would likely follow a similar pathway, involving the coupling of a fluorophenyl moiety with a piperazine derivative, followed by the introduction of a thiophene group and subsequent formation of the oxalamide linkage.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR spectroscopy, MS, and NMR spectroscopy . Theoretical calculations, such as ab initio Hartree Fock and density functional theory methods, have also been used to predict geometric parameters and vibrational frequencies, which are then compared with experimental data for validation .
Chemical Reactions Analysis
The compound contains several reactive functional groups, such as the oxalamide moiety, which could potentially undergo hydrolysis or amide bond formation reactions. The presence of a piperazine ring suggests possible alkylation or acylation reactions, while the fluorophenyl and thiophene groups could engage in electrophilic aromatic substitution reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems would affect its polarity, solubility, and potential for forming intermolecular interactions. The electronic properties, such as HOMO and LUMO energies, would be relevant for understanding its reactivity and interaction with biological targets . The compound's antitumor activity could be attributed to its ability to inhibit specific enzymes or receptors, as seen in related compounds with significant inhibitory activity against CDC25B .
科学的研究の応用
Synthesis and Biological Activities
Research indicates that derivatives of N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide and similar compounds have been synthesized and evaluated for various biological activities. For instance, Başoğlu et al. (2013) explored microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds exhibited antimicrobial, antilipase, and antiurease activities, with some showing good to moderate activity against test microorganisms (Başoğlu et al., 2013).
Antimicrobial Properties
Another study by Yolal et al. (2012) focused on synthesizing eperezolid-like molecules, which included derivatives similar to N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide. These compounds showed high anti-Mycobacterium smegmatis activity, highlighting their potential as antimicrobial agents (Yolal et al., 2012).
Pharmacological Profile
The pharmacological and behavioral profile of similar compounds has been investigated as well. For example, Vanover et al. (2006) studied a compound that demonstrated properties consistent with utility as an antipsychotic agent. This research provides insights into the potential therapeutic applications of these compounds in neuropsychopharmacology (Vanover et al., 2006).
Antitumor Activity
A 2021 study by Riadi et al. synthesized a quinazolinone-based derivative, demonstrating its potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests the potential of such compounds in cancer therapy (Riadi et al., 2021).
特性
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c1-23-6-8-24(9-7-23)17(14-5-10-27-13-14)12-21-18(25)19(26)22-16-4-2-3-15(20)11-16/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZONOHYUDUEHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


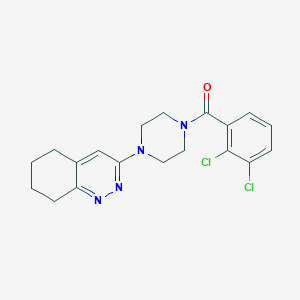

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)
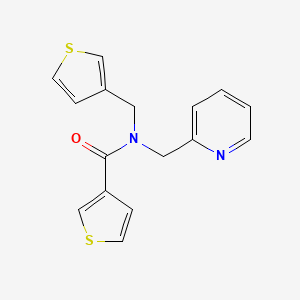
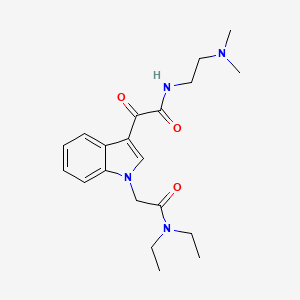
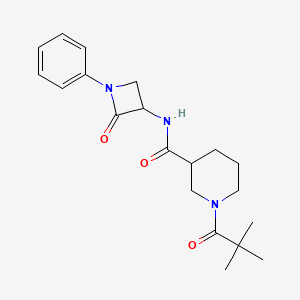

![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)
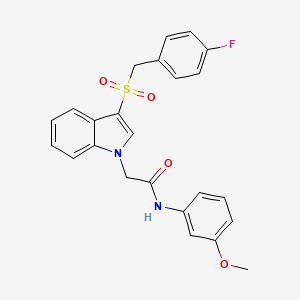
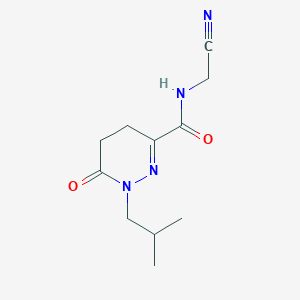
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)
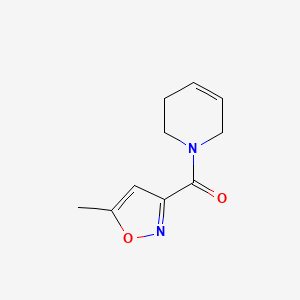
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)